molecular formula C14H12O3 B1314712 Benzyl 3-hydroxybenzoate CAS No. 77513-40-7

Benzyl 3-hydroxybenzoate

Cat. No.: B1314712
CAS No.: 77513-40-7
M. Wt: 228.24 g/mol
InChI Key: QCLMZTCDRVMSHA-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxybenzoate is an organic compound with the molecular formula C14H12O3. It is an ester formed from benzyl alcohol and 3-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Benzyl 3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals

Safety and Hazards

Benzyl 3-hydroxybenzoate may pose certain hazards. For instance, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin, eyes, or clothing .

Relevant Papers One relevant paper is “Synthesis, antimicrobial activity and molecular docking study of benzyl functionalized benzimidazole silver (I) complexes” which discusses the synthesis and characterization of benzyl functionalized benzimidazole silver (I) complexes .

Mechanism of Action

Target of Action

Benzyl 3-hydroxybenzoate, also known as Benzyl Paraben, is a derivative of parabens, which are widely used as preservatives in cosmetics, toiletries, and personal care products . The primary targets of this compound are certain types of bacteria and fungi, where it acts as an antimicrobial agent . It’s also known to have some activity against mites .

Mode of Action

It’s known that benzyl benzoate, a similar compound, exerts toxic effects on the nervous system of parasites, resulting in their death . It’s also toxic to mite ova . It’s plausible that this compound might have a similar mode of action.

Biochemical Pathways

This compound is likely metabolized through the gentisate pathway . This pathway is involved in the degradation of many aromatic hydrocarbons . The compound enters the TCA cycle through this pathway, contributing to energy production within the cell .

Pharmacokinetics

The benzoic acid is then conjugated with glycine to form hippuric acid, which is the major excretory product in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, making it an effective preservative . In addition, it has been found to have some activity against mites . It’s also been suggested that it may have endocrine-disrupting effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other substances in the product formulation . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxybenzoate can be synthesized through the esterification of benzyl alcohol with 3-hydroxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Benzyl 3-hydroxybenzoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its combination of benzyl and hydroxybenzoate moieties allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

benzyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLMZTCDRVMSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471379
Record name Benzyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77513-40-7
Record name Benzyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.14 g (30 mmol) of 3-hydroxybenzoic acid was dissolved in 250 ml of N,N-dimethylformamide, and 2.49 g (18 mmol) of potassium carbonate and 3.8 ml (33 mmol) of benzyl chloride were added, followed by stirring at room temperature overnight. After the reaction solution was concentrated under vacuum, the residue was dissolved in ethyl acetate and 5% aqueous solution of sodium hydrogencarbonate. The organic layer was washed with 5% aqueous solution of sodium hydrogencarbonate, distilled water, and then with saturated brine, dried over anhydrous magnesium sulfate. This solution was concentrated under vacuum and the residue was crystallized from ethyl acetate-hexane to obtain 3.96 g of benzyl 3-hydroxybenzoate (yield 58%).
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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